

High-Throughput Sequencing for Carp Genomics and Transcriptomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Carp	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of high-throughput sequencing (HTS) technologies for the genomic and transcriptomic analysis of **carp** species. **Carp**, being economically significant in global aquaculture, are the subject of intensive research to improve growth, disease resistance, and overall production efficiency. HTS technologies offer unprecedented opportunities to unravel the genetic basis of these traits.[1][2] [3][4] This guide details experimental protocols, data presentation standards, and visual workflows to facilitate the effective implementation of these powerful research tools.

Application Notes

High-throughput sequencing has revolutionized the study of **carp** genetics. Whole-genome sequencing (WGS) allows for the de novo assembly of **carp** genomes, identification of genetic variations like single nucleotide polymorphisms (SNPs), and comparative genomics to understand evolutionary relationships.[4][5][6][7] Transcriptome sequencing (RNA-Seq) provides a snapshot of the expressed genes in a specific tissue at a specific time, enabling the identification of genes and pathways involved in various biological processes such as growth, immune response, and adaptation to environmental stress.[8][9][10][11]

The integration of genomics and transcriptomics data can provide a more holistic understanding of the molecular mechanisms underlying key traits in **carp**.[2][8] For instance,



identifying genetic markers associated with desirable traits through WGS can be complemented by RNA-Seq studies to understand how these markers influence gene expression and, consequently, the phenotype.

Experimental Protocols Sample Collection and Nucleic Acid Extraction

2.1.1. DNA Extraction from Fin Clip or Muscle Tissue

This protocol is suitable for genomic DNA isolation for WGS. Fin clips are a non-lethal sampling method, while muscle tissue can provide higher yields.[3][12]

Materials:

- Finfish sample (fin clip or muscle tissue)
- Ethanol (95-100%) for sample preservation
- Lysis buffer (e.g., ATL buffer from Qiagen DNeasy Blood & Tissue Kit)
- Proteinase K
- Buffer AL (Qiagen kit)
- Ethanol (95-100%)
- QIAamp spin column (Qiagen kit)
- Collection tubes
- Nuclease-free water

Protocol:

 Obtain a small piece of fin tissue (approx. 25 mg) or muscle tissue. For fin clips, this can be done without harming the fish.[13]



- Immediately place the tissue in a microcentrifuge tube containing 95-100% ethanol for preservation.
- In the lab, remove the ethanol and rinse the tissue with a small amount of nuclease-free water.
- Add 180 μL of ATL buffer to the tube containing the tissue.
- Add 20 μL of Proteinase K stock solution, mix by vortexing, and incubate at 55°C overnight or until the tissue is completely lysed.[13]
- Add 200 μL of Buffer AL to the sample, mix thoroughly by vortexing, and incubate at 70°C for 10 minutes.[13]
- Add 200 μL of 100% ethanol to the sample and mix thoroughly.
- Carefully transfer the mixture to a QIAamp spin column placed in a collection tube.
- Centrifuge at >8,000 x g for 1 minute. Discard the flow-through.
- Add 500 μ L of Buffer AW1 (from the kit) to the spin column and centrifuge at >8,000 x g for 1 minute. Discard the flow-through.
- Add 500 μL of Buffer AW2 (from the kit) to the spin column and centrifuge at maximum speed for 3 minutes to dry the membrane.
- Place the spin column in a clean 1.5 mL microcentrifuge tube.
- Add 50-100 μL of nuclease-free water directly to the center of the membrane and incubate at room temperature for 1 minute.
- Centrifuge at >8,000 x g for 1 minute to elute the DNA.
- Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
- 2.1.2. RNA Extraction from Liver or Gill Tissue using TRIzol

Methodological & Application





This protocol is designed for isolating high-quality total RNA for transcriptomic studies. Liver and gill tissues are often of interest for studying metabolism and environmental responses, respectively.

Materials:

- Carp tissue (liver or gill), fresh or snap-frozen in liquid nitrogen
- TRIzol reagent
- Chloroform
- Isopropanol
- 75% Ethanol (in nuclease-free water)
- Nuclease-free water

Protocol:

- Homogenize 50-100 mg of tissue in 1 mL of TRIzol reagent using a homogenizer.[14][15][16]
- Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[17]
- Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.[17]
- Incubate at room temperature for 2-3 minutes.
- Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.[16]
- Carefully transfer the upper aqueous phase to a fresh tube.
- Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization.[15]



- Incubate samples at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.[16]
- Remove the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.
- Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
- Discard the supernatant. Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.
- Dissolve the RNA pellet in an appropriate volume of nuclease-free water.
- Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer (e.g., Agilent Bioanalyzer) to check the RNA Integrity Number (RIN). A RIN value of > 7 is recommended for RNA-Seq.

High-Throughput Sequencing Library Preparation

2.2.1. Genomic DNA Library Preparation (Illumina TruSeq Nano DNA Kit)

This protocol outlines the preparation of genomic DNA libraries for sequencing on Illumina platforms.

Protocol Overview:

- DNA Fragmentation: Start with 100-200 ng of high-quality gDNA.[18] Fragment the DNA to the desired insert size (e.g., 350 bp or 550 bp) using sonication (e.g., Covaris).[19]
- End Repair and A-tailing: The fragmented DNA is end-repaired to create blunt ends, and then a single 'A' nucleotide is added to the 3' ends. This prevents the DNA fragments from ligating to each other during the adapter ligation step.
- Adapter Ligation: Illumina adapters, which include sequencing primer binding sites and unique indexes, are ligated to the A-tailed DNA fragments.
- Size Selection: The library is size-selected to remove fragments that are too short or too long, typically using AMPure XP beads.



- PCR Amplification: The adapter-ligated library is amplified by PCR to enrich for fragments
 that have adapters on both ends and to generate enough material for sequencing. A low
 number of PCR cycles (e.g., 8 cycles) is recommended to minimize bias.[19]
- Library Quantification and Quality Control: The final library is quantified using qPCR, and the size distribution is checked using a bioanalyzer.

2.2.2. RNA-Seq Library Preparation (Illumina TruSeq Stranded mRNA Kit)

This protocol describes the preparation of mRNA libraries for transcriptome sequencing.

Protocol Overview:

- mRNA Isolation: Start with 100 ng to 4 μg of total RNA.[20] Poly-A containing mRNA is isolated from the total RNA using oligo(dT) magnetic beads.
- Fragmentation and Priming: The purified mRNA is fragmented into smaller pieces.
- First and Second Strand cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand cDNA, followed by the synthesis of the second strand to create double-stranded cDNA.[20][21]
- End Repair, A-tailing, and Adapter Ligation: Similar to the gDNA library preparation, the ds-cDNA undergoes end repair, A-tailing, and ligation of Illumina sequencing adapters.
- PCR Amplification: The library is amplified by PCR to add the indexes and generate sufficient material for sequencing.
- Library Quantification and Quality Control: The final cDNA library is quantified and its quality is assessed as described for the gDNA library.

Data Presentation

Quantitative data from genomics and transcriptomics studies should be presented in a clear and structured manner to allow for easy comparison and interpretation.

Table 1: Example of Carp Genome Assembly Statistics



Feature	Black Carp[5]	Bighead Carp[22]	Koi Carp[6]	Common Carp (Songpu)[4]
Sequencing Technology	Nanopore, Hi-C	Nanopore, Hi-C	PacBio HiFi, ONT, Hi-C	454, Illumina, SOLiD
Estimated Genome Size (Gb)	0.765	0.885	1.62	1.83
Assembled Genome Size (Gb)	0.848	0.857	1.56	1.69
Number of Scaffolds	24 (chromosomes)	24 (chromosomes)	50 (chromosomes)	1,456 anchored to linkage groups
Scaffold N50 (Mb)	34.13	33.74	30.45	1.0
Contig N50 (kb)	3,370	24,250	-	68.4
Number of Protein-coding Genes	37,418	23,656	50,187	52,610
BUSCO Completeness (%)	97.6	-	99.2	-

Table 2: Example of Carp Transcriptome Sequencing and Analysis Results



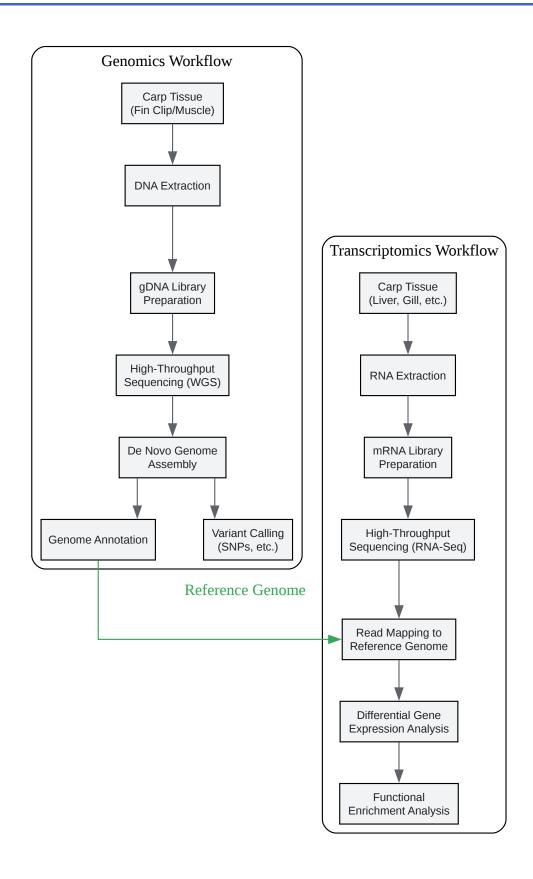
Parameter	Common Carp (Transcriptome)[9][10]	Grass Carp (Development) [11]
Sequencing Platform	Roche 454	Illumina, PacBio
Total Clean Reads	1,418,591 ESTs	621 Gb (Illumina), 87 Gb (PacBio)
Number of Assembled Contigs/Transcripts	36,811 contigs	77,582 transcripts
Average Length (bp)	888	3,281 (median)
N50 Length (bp)	1,002	-
Mapping Rate to Reference Genome (%)	N/A (de novo)	-
Number of Annotated Genes	19,165 unique proteins	33,055 genes

Visualization of Workflows and Pathways

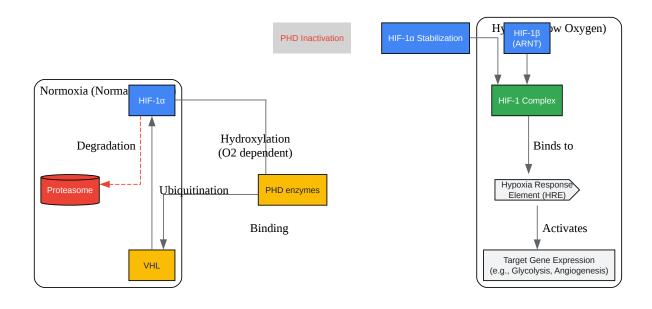
Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental and analytical workflows.

Experimental and Bioinformatic Workflows









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- To cite this document: BenchChem. [High-Throughput Sequencing for Carp Genomics and Transcriptomics: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b13450389#high-throughput-sequencing-techniques-for-carp-genomics-and-transcriptomics]



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